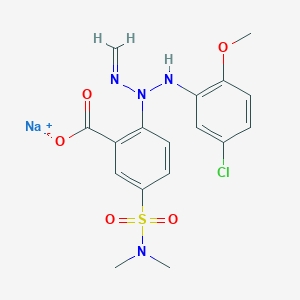
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a triazene group, a sulfonamide group, and a benzoate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the triazene group: This step involves the reaction of a primary amine with nitrous acid to form a diazonium salt, which is then coupled with a secondary amine to form the triazene group.
Introduction of the sulfonamide group: The sulfonamide group is introduced through the reaction of a sulfonyl chloride with a suitable amine.
Formation of the benzoate moiety: The benzoate moiety is typically introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds.
Scientific Research Applications
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has several scientific research applications, including:
Chemistry: The compound can be used as a reagent in organic synthesis, particularly in the formation of triazene and sulfonamide derivatives.
Biology: It may be used in biochemical studies to investigate the effects of triazene and sulfonamide groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets and pathways in biological systems. The triazene group can undergo metabolic activation to form reactive intermediates that can interact with nucleophilic sites in biomolecules, leading to various biological effects. The sulfonamide group can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(3-(5-chloro-2-methoxyphenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate: This compound is unique due to the presence of both triazene and sulfonamide groups, which impart specific chemical and biological properties.
This compound: Similar compounds may include other triazene or sulfonamide derivatives with different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
CAS No. |
85030-45-1 |
|---|---|
Molecular Formula |
C17H18ClN4NaO5S |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
sodium;2-[(5-chloro-2-methoxyanilino)-(methylideneamino)amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C17H19ClN4O5S.Na/c1-19-22(20-14-9-11(18)5-8-16(14)27-4)15-7-6-12(10-13(15)17(23)24)28(25,26)21(2)3;/h5-10,20H,1H2,2-4H3,(H,23,24);/q;+1/p-1 |
InChI Key |
AOZZGBJNHVSUIS-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(NC2=C(C=CC(=C2)Cl)OC)N=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



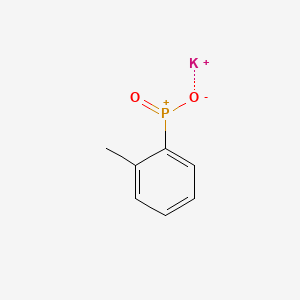
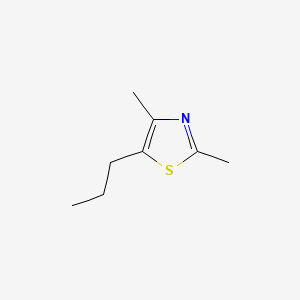
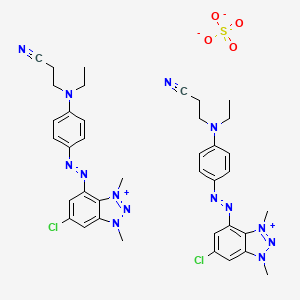

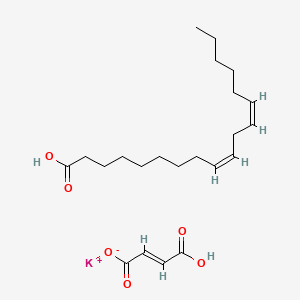
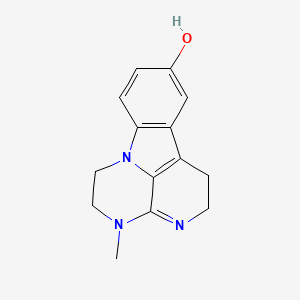
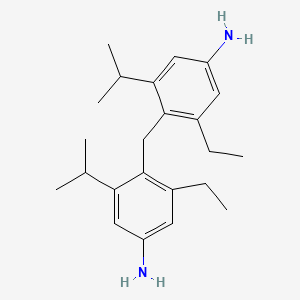
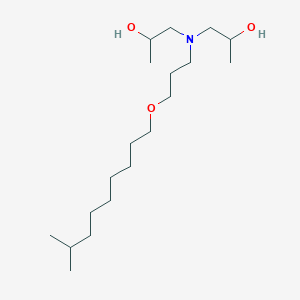

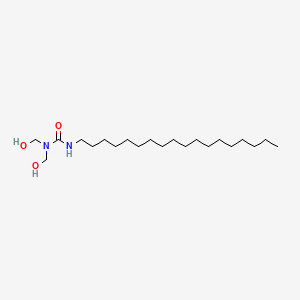
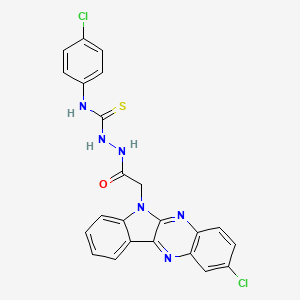

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
